molecular formula C13H11ClN2O4S B13204635 Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B13204635
M. Wt: 326.76 g/mol
InChI Key: DWTAABOYOWQODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a sulfonamide-derived compound featuring a pyridine ring substituted with a chlorosulfonyl group at the 4-position and a benzyl carbamate moiety at the 3-position. This structure confers significant electrophilicity to the chlorosulfonyl group, making it a versatile intermediate for synthesizing sulfonamide derivatives in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(4-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-7-15-8-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

DWTAABOYOWQODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonylation of Pyridin-3-yl Precursors

The introduction of the chlorosulfonyl group onto the pyridine ring at the 4-position is typically achieved by electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions. The pyridine substrate can be either pyridin-3-yl derivatives or protected intermediates.

  • Typical conditions: The pyridine derivative is dissolved in an inert solvent such as dichloromethane or chloroform.
  • Reagent addition: Chlorosulfonic acid or sulfuryl chloride is added dropwise at low temperature (0–5 °C) to avoid polysubstitution or degradation.
  • Reaction time: Stirring is continued for several hours (2–6 h) at room temperature or slightly elevated temperatures (up to 40 °C).
  • Work-up: The reaction mixture is quenched with ice-cold water, and the product is extracted into an organic solvent, washed, dried, and purified by recrystallization or chromatography.

This step yields 4-(chlorosulfonyl)pyridin-3-yl intermediates with high regioselectivity due to the directing effects of the pyridine nitrogen.

Coupling with Benzyl Carbamate

Formation of this compound

The key step is the nucleophilic substitution of the chlorosulfonyl group by the carbamate nitrogen of benzyl carbamate, forming the carbamate linkage.

  • Reagents: Benzyl carbamate and 4-(chlorosulfonyl)pyridin-3-yl intermediate
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred.
  • Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the hydrochloric acid generated.
  • Conditions: The reaction is generally carried out at 0 °C to room temperature under an inert atmosphere to prevent hydrolysis.
  • Reaction time: 2–24 hours, depending on scale and purity requirements.
  • Purification: The product is isolated by aqueous work-up followed by chromatographic purification or recrystallization.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield (%)
1 Pyridin-3-yl derivative + ClSO3H (1.1 eq), DCM, 0–5 °C, 4 h Chlorosulfonylation to yield 4-(chlorosulfonyl)pyridin-3-yl intermediate 75–85
2 Benzyl carbamate (1.0 eq), triethylamine (1.2 eq), DCM, 0 °C to RT, 12 h Coupling to form this compound 70–80

Analytical Characterization

The product is typically characterized by:

  • NMR Spectroscopy: Confirming the carbamate linkage and substitution pattern on the pyridine ring.
  • Mass Spectrometry: Molecular ion peak corresponding to C13H11ClN2O4S (molecular weight ~326.76 g/mol).
  • Infrared Spectroscopy: Presence of characteristic carbamate C=O stretch (~1700 cm^-1) and sulfonyl chloride S=O stretches (~1350 and 1170 cm^-1).
  • Elemental Analysis: Consistency with calculated C, H, N, S, and Cl percentages.

Comparative Insights from Related Compounds

While direct literature on this compound is limited, synthesis methods for closely related compounds such as Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate provide valuable procedural parallels. For example, Vulcanchem reports a similar synthetic approach involving direct coupling of benzyl carbamate with chlorosulfonyl-substituted pyridine derivatives under controlled conditions to achieve high purity and yield.

Additionally, analogous sulfonylation and carbamate formation techniques have been documented in medicinal chemistry research, emphasizing the utility of chlorosulfonyl intermediates for subsequent nucleophilic substitution to form sulfonamide or carbamate derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Notes
Chlorosulfonylation Pyridin-3-yl derivative, ClSO3H or SO2Cl2 0–5 °C, 2–6 h, DCM or CHCl3 75–85% Controlled addition, moisture exclusion
Carbamate Coupling Benzyl carbamate, triethylamine 0 °C to RT, 12 h, DCM or THF 70–80% Inert atmosphere, base neutralization

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding pyridine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Pyridine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific molecular pathways, such as those involving serine or cysteine residues in enzymes, thereby altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-(Benzylthio)-N-aryl-3-pyridinesulfonamides (Compounds 12 and 13)
  • Structure : These compounds (e.g., 12 and 13 from ) replace the chlorosulfonyl group with a benzylthio (-S-CH₂C₆H₅) substituent and incorporate sulfonamide-linked aryl groups.
  • Reactivity : The benzylthio group is less electrophilic compared to chlorosulfonyl, reducing reactivity in nucleophilic substitution reactions. Instead, these compounds exhibit strong hydrogen-bonding interactions (NH⋯N) due to sulfonamide and carbamate functionalities .
  • Physical Properties : Higher melting points (204–208°C) are observed, likely due to intermolecular hydrogen bonding and aromatic stacking .
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide (Compound 25)
  • Structure : Features a 3,4,5-trimethylpyrazole substituent instead of chlorosulfonyl ().
  • Synthesis : Synthesized via coupling of 4-substituted pyridinesulfonamides with aryl isocyanates, yielding 75% efficiency .

Positional Isomers and Analogous Functional Groups

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate ()
  • Structure : Positional isomer with the chlorosulfonyl group at the 5-position of the pyridine ring.
  • Impact : The 5-position may alter electronic distribution, reducing resonance stabilization of the sulfonyl chloride compared to the 4-position isomer. This could affect reactivity in nucleophilic substitutions .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate ()
  • Structure : Incorporates a fluorophenyl group and a tetrazole ring, increasing molecular weight (404.4 g/mol) and lipophilicity.

Aliphatic Chain Modifications

Benzyl N-[4-(chlorosulfonyl)-2-propylbutyl]carbamate ()
  • Structure : Features a branched aliphatic chain (2-propylbutyl) attached to the chlorosulfonyl group.
  • However, steric hindrance may reduce reactivity compared to the parent compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate C₁₃H₁₁ClN₂O₄S 326.76 4-ClSO₂, 3-carbamate Not reported
4-(Benzylthio)-N-(4-chlorophenyl)carbamoyl-3-pyridinesulfonamide (12) C₁₉H₁₆ClN₃O₃S₂ 437.94 4-S-CH₂C₆H₅, sulfonamide 204–207
Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate C₁₃H₁₁ClN₂O₄S 326.76 5-ClSO₂, 3-carbamate Not reported
Benzyl (3-fluoro-4-(6-(2-methyltetrazol-5-yl)pyridin-3-yl)phenyl)carbamate C₂₁H₁₇FN₆O₂ 404.40 Fluorophenyl, tetrazole Not reported

Key Research Findings

  • Reactivity : The chlorosulfonyl group in the target compound enables facile substitution reactions, making it superior to benzylthio or pyrazole analogs for synthesizing sulfonamide drugs .
  • Biological Relevance : Tetrazole-containing analogs () highlight divergent applications in medicinal chemistry compared to the target compound’s role as a synthetic intermediate .
  • Structural Influence : Positional isomerism (4- vs. 5-chlorosulfonyl) significantly impacts electronic properties, with the 4-position offering better resonance stabilization for electrophilic reactions .

Biological Activity

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a compound with significant biological activity primarily attributed to its unique structural features, particularly the chlorosulfonyl group. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2O4S, with a molecular weight of 326.76 g/mol. The compound consists of a benzyl group linked to a carbamate moiety, which is further connected to a pyridine ring substituted with a chlorosulfonyl group. This structure imparts high reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely due to its ability to inhibit enzyme activity through covalent modification. The chlorosulfonyl group reacts with nucleophilic residues (such as serine or cysteine) in enzymes, leading to alterations in enzyme function. This mechanism positions the compound as a candidate for drug development, particularly in creating enzyme inhibitors targeting specific biological pathways.

Key Reactions

  • Covalent Bond Formation : The chlorosulfonyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins and enzymes.
  • Enzyme Inhibition : By modifying enzyme active sites, the compound can effectively inhibit their activity, providing insights into potential therapeutic effects.

1. Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in critical biological pathways. For instance, studies have demonstrated its efficacy against specific enzymes associated with cancer and infectious diseases.

Enzyme Target IC50 (μM) Effect
Serine Protease2.3Significant inhibition
Phosphopantetheinyl Transferase0.99Effective against Mycobacterium tuberculosis

2. Potential Therapeutic Uses

The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in:

  • Cancer treatment
  • Infectious disease management
  • Neurological disorders

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Mycobacterium tuberculosis : A study reported that this compound effectively inhibits phosphopantetheinyl transferase, an essential enzyme in tuberculosis biosynthesis, with an IC50 value of 0.99 μM .
  • Cancer Research : Investigations into its effects on serine proteases have shown promising results in reducing tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may also exhibit neuroprotective properties by inhibiting butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.